molecular formula C17H26N2O3S2 B12182597 ethyl 1-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxylate

ethyl 1-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxylate

Cat. No.: B12182597
M. Wt: 370.5 g/mol
InChI Key: CNTHFZLNAPXRTF-KAMYIIQDSA-N
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Description

Ethyl 1-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a thiazolidinone moiety, and an ester functional group

Preparation Methods

The synthesis of ethyl 1-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the thiazolidinone ring, followed by the introduction of the piperidine ring and the ester group. Common reagents used in these reactions include thioamides, aldehydes, and ethyl chloroformate. The reaction conditions usually involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

Ethyl 1-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group, forming amides or other esters.

Scientific Research Applications

Ethyl 1-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of various heterocyclic compounds.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 1-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The thiazolidinone moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 1-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxylate can be compared with similar compounds such as:

    Methyl piperidine-4-carboxylate: This compound shares the piperidine ring and ester group but lacks the thiazolidinone moiety, resulting in different chemical and biological properties.

    Ethyl 1-methylpiperidine-4-carboxylate: Similar in structure but with a methyl group instead of the thiazolidinone moiety, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C17H26N2O3S2

Molecular Weight

370.5 g/mol

IUPAC Name

ethyl 1-[(Z)-[3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H26N2O3S2/c1-4-22-16(21)13-6-8-18(9-7-13)11-14-15(20)19(17(23)24-14)10-5-12(2)3/h11-13H,4-10H2,1-3H3/b14-11-

InChI Key

CNTHFZLNAPXRTF-KAMYIIQDSA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)/C=C\2/C(=O)N(C(=S)S2)CCC(C)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C=C2C(=O)N(C(=S)S2)CCC(C)C

Origin of Product

United States

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